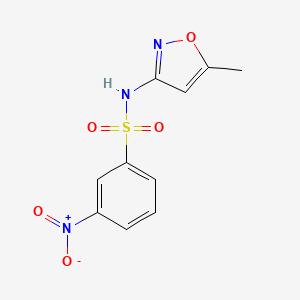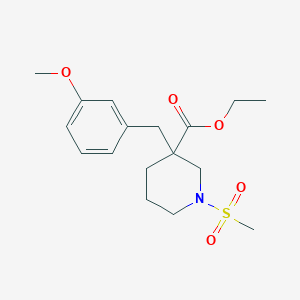
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile, also known as TAK-385, is a non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It was first synthesized in 2009 by Takeda Pharmaceutical Company Limited in Japan. TAK-385 has been studied extensively for its potential use in treating various reproductive disorders.
Mécanisme D'action
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile acts as a competitive antagonist of the GnRH receptor, which is responsible for the regulation of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the GnRH receptor, 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile reduces the release of LH and FSH, which in turn reduces the levels of sex hormones such as testosterone and estrogen.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have a dose-dependent effect on the levels of LH and FSH in preclinical studies. It has also been shown to reduce the levels of testosterone and estrogen in both male and female animals. 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been shown to have a favorable pharmacokinetic profile, with a long half-life and low clearance rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is that it is a non-peptide compound, which makes it easier to synthesize and modify compared to peptide-based compounds. 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has also been shown to have a high selectivity for the GnRH receptor, which reduces the risk of off-target effects. However, one limitation of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is that it has not been tested extensively in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. One direction is to further explore its potential use in treating reproductive disorders such as endometriosis and uterine fibroids. Another direction is to investigate its potential use in contraception and assisted reproductive technologies. Additionally, future research could focus on optimizing the synthesis of 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile and developing more potent and selective GnRH receptor antagonists.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been studied for its potential use in treating various reproductive disorders such as endometriosis, uterine fibroids, and prostate cancer. It has also been studied for its potential use in contraception and assisted reproductive technologies. In preclinical studies, 2-(4-chlorophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has shown promising results in reducing the levels of sex hormones such as testosterone and estrogen, which are involved in the growth and proliferation of reproductive tissues.
Propriétés
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c1-23-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNYBCYIPERSZ-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-{4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol hydrochloride](/img/structure/B4106125.png)
![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4106137.png)




![N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4106177.png)

![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)


